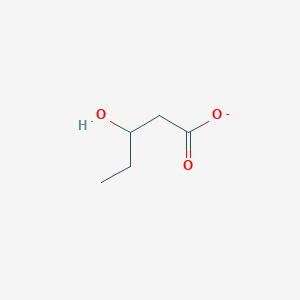

3-Hydroxyvalerate

描述

Structure

3D Structure

属性

分子式 |

C5H9O3- |

|---|---|

分子量 |

117.12 g/mol |

IUPAC 名称 |

3-hydroxypentanoate |

InChI |

InChI=1S/C5H10O3/c1-2-4(6)3-5(7)8/h4,6H,2-3H2,1H3,(H,7,8)/p-1 |

InChI 键 |

REKYPYSUBKSCAT-UHFFFAOYSA-M |

规范 SMILES |

CCC(CC(=O)[O-])O |

同义词 |

3-hydroxyvalerate beta-hydroxyvaleric acid |

产品来源 |

United States |

Foundational & Exploratory

3-Hydroxyvalerate biosynthetic pathway in bacteria

An In-depth Technical Guide to the 3-Hydroxyvalerate Biosynthetic Pathway in Bacteria

For Researchers, Scientists, and Drug Development Professionals

Introduction

This compound (3-HV) is a valuable chiral molecule with applications as a building block for fine chemicals, pharmaceuticals, and the production of biodegradable polymers. Specifically, its incorporation into polyhydroxyalkanoate (PHA) polymers, such as poly(3-hydroxybutyrate-co-3-hydroxyvalerate) (PHBV), enhances their mechanical properties, making them more flexible and tougher than the homopolymer poly(3-hydroxybutyrate) (PHB). The microbial biosynthesis of 3-HV offers a promising and sustainable alternative to chemical synthesis. This guide provides a comprehensive technical overview of the this compound biosynthetic pathway in bacteria, with a focus on metabolic engineering strategies, quantitative production data, and detailed experimental protocols.

The Core this compound Biosynthetic Pathway

The direct biosynthesis of 3-HV in bacteria is a three-step enzymatic pathway that utilizes the central metabolic precursors acetyl-coenzyme A (acetyl-CoA) and propionyl-coenzyme A (propionyl-CoA).

The core pathway consists of the following enzymatic reactions:

-

β-Ketothiolase (PhaA/BktB): This enzyme catalyzes the Claisen condensation of acetyl-CoA and propionyl-CoA to form 3-ketovaleryl-CoA. This is a crucial step that commits carbon flux towards 3-HV.

-

Acetoacetyl-CoA Reductase/Dehydrogenase (PhaB/Hbd): The resulting 3-ketovaleryl-CoA is then reduced to 3-hydroxyvaleryl-CoA. This reaction is typically NADPH-dependent. The stereospecificity of this enzyme determines the chirality of the final 3-HV product.

-

CoA-removing Enzyme: The final step involves the removal of coenzyme A from 3-hydroxyvaleryl-CoA to yield this compound. This can be achieved through the action of a CoA hydrolase or a CoA transferase.

Mandatory Visualization: Core this compound Biosynthetic Pathway

Caption: The core enzymatic pathway for the biosynthesis of this compound from acetyl-CoA and propionyl-CoA.

Engineering Propionyl-CoA Supply: A Key Challenge

A significant hurdle in the microbial production of 3-HV is the limited intracellular availability of propionyl-CoA in many commonly used bacterial hosts, such as Escherichia coli.[1][2] Consequently, metabolic engineering efforts have largely focused on developing efficient pathways for propionyl-CoA synthesis from central carbon sources.

Propionate (B1217596) Supplementation and Activation

The most straightforward approach to provide propionyl-CoA is to supplement the culture medium with propionate. However, this strategy has drawbacks, including the high cost of propionate and its potential toxicity to microbial cells. Once transported into the cell, propionate must be activated to propionyl-CoA, a reaction catalyzed by propionyl-CoA synthetase (PrpE).

Engineered Pathways for de novo Propionyl-CoA Synthesis

Several innovative pathways have been engineered in bacteria to produce propionyl-CoA from renewable carbon sources like glucose or glycerol.

3.2.1. The Sleeping Beauty Mutase (Sbm) Pathway

Activation of the cryptic "sleeping beauty mutase" (Sbm) pathway in E. coli enables the conversion of succinyl-CoA, an intermediate of the tricarboxylic acid (TCA) cycle, to propionyl-CoA.[1][2] This pathway involves the following key enzymes:

-

Succinyl-CoA:L-malate CoA-transferase (YgfH)

-

Methylmalonyl-CoA mutase (Sbm)

-

Methylmalonyl-CoA decarboxylase (YgfG)

Metabolic engineering strategies to enhance flux through the Sbm pathway include redirecting carbon from the TCA cycle by deleting genes such as sdhA (encoding succinate (B1194679) dehydrogenase) and deregulating the glyoxylate (B1226380) shunt by deleting iclR.[1]

3.2.2. The Threonine Biosynthesis Pathway

The native threonine biosynthesis pathway can be exploited to generate propionyl-CoA. Threonine is converted to 2-ketobutyrate by threonine deaminase (IlvA). Subsequently, 2-ketobutyrate can be converted to propionyl-CoA. This pathway has been successfully used to produce PHBV with a significant 3-HV fraction from unrelated carbon sources.

3.2.3. The Citramalate (B1227619) Pathway

Another strategy involves the synthesis of 2-ketobutyrate, a precursor to propionyl-CoA, via the citramalate pathway. This pathway has been engineered in E. coli for the production of P(3HB-co-3HV).

Mandatory Visualization: Engineered Propionyl-CoA Supply Pathways

Caption: Overview of engineered pathways for the synthesis of propionyl-CoA in bacteria.

Quantitative Data on this compound Production

The following tables summarize the production of 3-HV in various engineered bacterial strains under different conditions.

Table 1: this compound Production in Engineered Escherichia coli

| Strain | Genotype Highlights | Carbon Source | Titer (g/L) | Yield (%) | Reference |

| Engineered E. coli | Activation of Sbm pathway, deregulation of glyoxylate shunt, blocked oxidative TCA cycle | Glycerol | 3.71 | 24.1 | [1][2] |

| Recombinant E. coli | Threonine biosynthesis pathway engineering | Glucose | 0.50 (R)-3HV | - | |

| Recombinant E. coli | Threonine biosynthesis pathway engineering | Glycerol | 0.96 (R)-3HV | - |

Table 2: Poly(3-hydroxybutyrate-co-3-hydroxyvalerate) (PHBV) Production in Engineered Bacteria

| Bacterium | Engineering Strategy | Carbon Source(s) | 3-HV fraction (mol%) | Total Polymer Titer (g/L) | Reference |

| E. coli | Threonine pathway, knockout of competing pathways | Xylose | 17.5 | - | |

| E. coli | Citramalate pathway, prpC and scpC deletion | Glucose | 5.5 | - | |

| E. coli | fadR atoC(Con) mutant, PHB genes from A. eutrophus | Glucose + Propionate | Variable | - | [3] |

Experimental Protocols

This section provides detailed methodologies for key experiments related to the study of 3-HV biosynthesis.

Shake-Flask Cultivation of Engineered E. coli for 3-HV Production

This protocol describes a typical shake-flask experiment to evaluate 3-HV production from a carbon source like glycerol.

Materials:

-

Engineered E. coli strain harboring the 3-HV biosynthetic pathway.

-

Luria-Bertani (LB) medium for pre-culture.

-

M9 minimal medium supplemented with a carbon source (e.g., 20 g/L glycerol).

-

Appropriate antibiotics for plasmid maintenance.

-

Shaking incubator.

-

Spectrophotometer.

-

Centrifuge.

Procedure:

-

Inoculate a single colony of the engineered E. coli strain into 5 mL of LB medium with appropriate antibiotics.

-

Incubate overnight at 37°C with shaking at 250 rpm.

-

The next day, inoculate 1 mL of the overnight culture into 50 mL of M9 minimal medium containing the carbon source and antibiotics in a 250 mL baffled flask.

-

Incubate at 30-37°C with shaking at 250 rpm.

-

Monitor cell growth by measuring the optical density at 600 nm (OD600) at regular intervals.

-

Collect culture samples at different time points for the analysis of 3-HV and residual substrate concentration.

-

Centrifuge the samples at 10,000 x g for 10 minutes to separate the cells from the supernatant.

-

Store the supernatant at -20°C for analysis of extracellular 3-HV and substrate.

Mandatory Visualization: Experimental Workflow for 3-HV Production and Analysis

Caption: A typical experimental workflow for the production and quantification of this compound in engineered bacteria.

Quantification of this compound by Gas Chromatography-Mass Spectrometry (GC-MS)

GC-MS is a sensitive and specific method for the quantification of 3-HV in culture supernatants. Derivatization is required to make the non-volatile 3-HV amenable to gas chromatography.

Materials:

-

Culture supernatant containing 3-HV.

-

Internal standard (e.g., a known concentration of a similar but distinct hydroxy acid).

-

Derivatization agent (e.g., N,O-Bis(trimethylsilyl)trifluoroacetamide with 1% trimethylchlorosilane - BSTFA + TMCS).

-

Ethyl acetate (B1210297).

-

Anhydrous sodium sulfate.

-

GC-MS instrument with a suitable capillary column (e.g., HP-5ms).

Procedure:

-

Sample Preparation:

-

To 500 µL of culture supernatant, add the internal standard.

-

Acidify the sample with HCl to a pH of approximately 2.

-

Extract the 3-HV twice with 500 µL of ethyl acetate by vigorous vortexing.

-

Pool the organic phases and dry over anhydrous sodium sulfate.

-

Evaporate the solvent under a stream of nitrogen.

-

-

Derivatization:

-

To the dried residue, add 50 µL of ethyl acetate and 50 µL of BSTFA + TMCS.

-

Seal the vial and heat at 70°C for 30 minutes.

-

-

GC-MS Analysis:

-

Inject 1 µL of the derivatized sample into the GC-MS.

-

GC Conditions (Example):

-

Injector temperature: 250°C.

-

Oven program: Start at 80°C for 2 minutes, ramp to 280°C at 10°C/min, hold for 5 minutes.

-

Carrier gas: Helium at a constant flow rate.

-

-

MS Conditions (Example):

-

Ion source temperature: 230°C.

-

Acquisition mode: Scan mode to identify the characteristic ions of derivatized 3-HV, and selected ion monitoring (SIM) mode for quantification.

-

-

-

Quantification:

-

Create a calibration curve using known concentrations of 3-HV standards prepared and derivatized in the same manner as the samples.

-

Quantify the 3-HV concentration in the samples by comparing the peak area ratio of the analyte to the internal standard against the calibration curve.

-

Quantification of this compound by High-Performance Liquid Chromatography (HPLC)

HPLC provides an alternative method for 3-HV quantification, particularly when derivatization is to be avoided.

Materials:

-

Culture supernatant.

-

HPLC system with a UV or refractive index (RI) detector.

-

A suitable reversed-phase column (e.g., C18).

-

Mobile phase (e.g., a dilute solution of a strong acid like sulfuric acid or phosphoric acid in water, with or without an organic modifier like acetonitrile).

Procedure:

-

Sample Preparation:

-

Centrifuge the culture sample to pellet the cells.

-

Filter the supernatant through a 0.22 µm syringe filter to remove any remaining particulate matter.

-

-

HPLC Analysis:

-

Inject the filtered supernatant onto the HPLC system.

-

HPLC Conditions (Example):

-

Column: C18 reversed-phase column.

-

Mobile phase: 5 mM H₂SO₄.

-

Flow rate: 0.6 mL/min.

-

Column temperature: 60°C.

-

Detector: UV at 210 nm.

-

-

-

Quantification:

-

Prepare a series of 3-HV standards of known concentrations.

-

Generate a calibration curve by plotting the peak area against the concentration of the standards.

-

Determine the concentration of 3-HV in the samples by interpolating their peak areas on the calibration curve.[4]

-

Conclusion

The biosynthesis of this compound in bacteria represents a rapidly advancing field of metabolic engineering. The core biosynthetic pathway is well-understood, and significant progress has been made in engineering efficient pathways for the production of the key precursor, propionyl-CoA, from renewable feedstocks. While challenges remain in achieving industrially relevant titers and yields, the strategies and methodologies outlined in this guide provide a solid foundation for researchers and drug development professionals to further advance the microbial production of this valuable platform chemical. Continued efforts in enzyme discovery and engineering, pathway optimization, and bioprocess development will be crucial for the realization of economically viable and sustainable 3-HV production.

References

- 1. Heterologous production of this compound in engineered Escherichia coli - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. uwaterloo.ca [uwaterloo.ca]

- 3. Production of poly-(3-hydroxybutyrate-co-3-hydroxyvalerate) in a recombinant Escherichia coli strain - PMC [pmc.ncbi.nlm.nih.gov]

- 4. researchgate.net [researchgate.net]

The Natural Occurrence of 3-Hydroxyvalerate in Microorganisms: An In-depth Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Abstract

3-Hydroxyvalerate (3HV) is a naturally occurring monomer that, when copolymerized with 3-hydroxybutyrate (B1226725) (3HB), forms the biodegradable thermoplastic poly(3-hydroxybutyrate-co-3-hydroxyvalerate) (PHBV). This technical guide provides a comprehensive overview of the natural occurrence of 3HV in various microorganisms. It delves into the metabolic pathways responsible for its synthesis, presents quantitative data on its production, and offers detailed experimental protocols for its extraction, quantification, and characterization. Furthermore, this guide illustrates key metabolic and regulatory pathways, along with experimental workflows, using detailed diagrams to facilitate a deeper understanding for researchers, scientists, and professionals in drug development.

Introduction

Polyhydroxyalkanoates (PHAs) are a class of biodegradable polyesters synthesized by numerous microorganisms as intracellular carbon and energy storage compounds.[1] Among these, poly(3-hydroxybutyrate-co-3-hydroxyvalerate) (PHBV) has garnered significant attention due to its favorable mechanical properties, such as improved flexibility and toughness compared to the more brittle poly(3-hydroxybutyrate) (PHB) homopolymer.[2][3] The incorporation of the this compound (3HV) monomer is key to these enhanced properties.

While the production of PHBV often involves feeding microorganisms with precursors like propionic acid or valeric acid, several bacterial species have been identified that naturally produce 3HV from unrelated, and often more economical, carbon sources.[4][5] Understanding the natural metabolic capabilities of these organisms is crucial for developing cost-effective and sustainable processes for PHBV production. This guide explores the diverse range of microorganisms that naturally synthesize 3HV, the underlying biochemical pathways, and the methodologies to study this fascinating biopolymer.

Microorganisms Naturally Producing this compound

A variety of microorganisms across different genera have been identified to naturally produce 3HV as a component of PHBV. The extent of 3HV incorporation and the overall polymer yield vary significantly depending on the species, the carbon source, and the cultivation conditions.

Data Presentation: Quantitative Production of 3HV in Various Microorganisms

The following tables summarize the quantitative data on 3HV and PHBV production in several key microorganisms.

Table 1: PHBV Production in Rhodococcus Species

| Microorganism | Carbon Source | PHBV Content (% of Cell Dry Weight) | 3HV mole% in PHBV | Reference |

| Rhodococcus aetherivorans IAR1 | Toluene (B28343) | 10% (up to 30% with cerulenin) | 60-80% | [4][6] |

Table 2: PHBV Production in Bacillus Species

| Microorganism | Carbon Source | Biomass (g/L) | PHBV Yield (g/L) | PHBV Content (% of Cell Dry Weight) | 3HV mole% in PHBV | Reference |

| Bacillus aryabhattai PHB10 | Glucose + 10 mM Propionic Acid | 3.9 (± 0.26) | 2.8 (± 0.31) | 71.15% | Not Specified | [7][8] |

| Bacillus cereus RCL 02 | Sugarcane Molasses | 14.8 | 12.6 | 85.2% | 7.8% | [5][9] |

| Bacillus sp. CYR1 | Acetic Acid + Valeric Acid | Not Specified | 0.415 | Not Specified | Not Specified | [10] |

Table 3: PHBV Production in Other Notable Microorganisms

| Microorganism | Carbon Source | PHBV Yield (g/L) | 3HV mole% in PHBV | Reference |

| Haloferax mediterranei | Candy Industry Waste (R1) | 0.256 | Not Specified | [1][11][12][13] |

| Haloferax mediterranei | Candy Industry Waste (R2) | 0.983 | Not Specified | [1][11][12][13] |

| Chromobacterium violaceum | Sodium Valerate | 0.198 g P(3HV)/g dry biomass | 100% (as P(3HV) homopolymer) | [10] |

| Massilia sp. UMI-21 | Starch | Not Specified (PHA content 45.5% w/w) | Not Specified | [14][15] |

Metabolic Pathways for this compound Biosynthesis

The biosynthesis of 3HV in microorganisms is intrinsically linked to the central carbon metabolism. The key precursor for the 3HV monomer is propionyl-CoA, which condenses with acetyl-CoA to initiate the pathway.

The Core Biosynthetic Pathway

The generally accepted pathway for the formation of the 3HV monomer within the PHBV polymer involves three key enzymatic steps:

-

β-Ketothiolase (PhaA): This enzyme catalyzes the condensation of acetyl-CoA and propionyl-CoA to form 3-ketovaleryl-CoA.

-

Acetoacetyl-CoA Reductase (PhaB): This reductase then reduces 3-ketovaleryl-CoA to (R)-3-hydroxyvaleryl-CoA, utilizing NADPH as a cofactor.

-

PHA Synthase (PhaC): Finally, PHA synthase polymerizes (R)-3-hydroxyvaleryl-CoA, along with (R)-3-hydroxybutyryl-CoA, into the PHBV copolymer.[16]

Generation of Propionyl-CoA from Unrelated Carbon Sources

The ability of some microorganisms to produce 3HV without the addition of external precursors is dependent on their capacity to generate an intracellular pool of propionyl-CoA. Several metabolic routes have been identified for this purpose:

-

Threonine Biosynthesis Pathway: In some engineered bacteria, the threonine metabolic pathway intermediate, 2-ketobutyrate, can be converted to propionyl-CoA.[2]

-

Methylmalonyl-CoA Pathway: This pathway allows for the conversion of succinyl-CoA, an intermediate of the TCA cycle, into propionyl-CoA. This has been successfully engineered in Salmonella enterica.[16]

-

Toluene Degradation: In Rhodococcus aetherivorans IAR1, it is suggested that a C5 intermediate from the degradation of toluene can directly serve as a precursor for 3HV.[4]

Diagram of the this compound Biosynthetic Pathway

// Nodes acetyl_coa [label="Acetyl-CoA", fillcolor="#4285F4", fontcolor="#FFFFFF"]; propionyl_coa [label="Propionyl-CoA", fillcolor="#4285F4", fontcolor="#FFFFFF"]; ketovaleryl_coa [label="3-Ketovaleryl-CoA", fillcolor="#FBBC05", fontcolor="#202124"]; hydroxyvaleryl_coa [label="(R)-3-Hydroxyvaleryl-CoA", fillcolor="#FBBC05", fontcolor="#202124"]; phbv [label="PHBV", shape=ellipse, fillcolor="#34A853", fontcolor="#FFFFFF"]; acetyl_coa2 [label="Acetyl-CoA", fillcolor="#4285F4", fontcolor="#FFFFFF"]; acetoacetyl_coa [label="Acetoacetyl-CoA", fillcolor="#FBBC05", fontcolor="#202124"]; hydroxybutyryl_coa [label="(R)-3-Hydroxybutyryl-CoA", fillcolor="#FBBC05", fontcolor="#202124"];

// Edges for 3HV pathway {acetyl_coa, propionyl_coa} -> ketovaleryl_coa [label=" PhaA\n(β-Ketothiolase)", arrowhead=vee, color="#EA4335"]; ketovaleryl_coa -> hydroxyvaleryl_coa [label=" PhaB (Reductase)\nNADPH -> NADP+", arrowhead=vee, color="#EA4335"]; hydroxyvaleryl_coa -> phbv [label=" PhaC\n(PHA Synthase)", arrowhead=vee, color="#EA4335"];

// Edges for 3HB pathway {acetyl_coa, acetyl_coa2} -> acetoacetyl_coa [label=" PhaA\n(β-Ketothiolase)", arrowhead=vee, color="#EA4335"]; acetoacetyl_coa -> hydroxybutyryl_coa [label=" PhaB (Reductase)\nNADPH -> NADP+", arrowhead=vee, color="#EA4335"]; hydroxybutyryl_coa -> phbv [label=" PhaC\n(PHA Synthase)", arrowhead=vee, color="#EA4335"]; }

Caption: Biosynthesis pathway of PHBV from Acetyl-CoA and Propionyl-CoA.Regulation of this compound Biosynthesis

The synthesis of PHAs, including PHBV, is a highly regulated process, often triggered by nutrient limitation (such as nitrogen or phosphorus) in the presence of excess carbon. Several regulatory proteins and signaling molecules are involved in controlling the expression of the pha genes and the metabolic flux towards PHA production.

Key regulatory elements include:

-

PhaR: A protein that acts as a repressor for the expression of phasin (B1169946) genes (phaP) and its own gene. It can bind to PHA granules, thereby derepressing gene expression.[17]

-

RpoS (σS): A sigma factor that is a global regulator of stationary phase gene expression and has been shown to activate phaR expression.[10]

-

CydR (Fnr): An FNR-like protein that controls the biosynthesis of PHB in Azotobacter vinelandii.[18]

The intricate network of these regulators ensures that PHA synthesis is tightly controlled and coordinated with the overall metabolic state of the cell.

Diagram of a Simplified Regulatory Network for PHA Synthesis

// Nodes NutrientLimitation [label="Nutrient Limitation\n(e.g., Nitrogen)", fillcolor="#F1F3F4", fontcolor="#202124"]; ExcessCarbon [label="Excess Carbon", fillcolor="#F1F3F4", fontcolor="#202124"]; RpoS [label="RpoS (σS)", fillcolor="#4285F4", fontcolor="#FFFFFF"]; PhaR [label="PhaR", fillcolor="#EA4335", fontcolor="#FFFFFF"]; phaP [label="phaP (Phasin)", fillcolor="#FBBC05", fontcolor="#202124"]; phaCAB [label="phaCAB operon", fillcolor="#34A853", fontcolor="#FFFFFF"]; PHAGranules [label="PHA Granules", shape=ellipse, fillcolor="#5F6368", fontcolor="#FFFFFF"];

// Edges NutrientLimitation -> RpoS [label="activates", color="#202124"]; RpoS -> PhaR [label="activates transcription", color="#202124"]; PhaR -> phaP [label="represses transcription", color="#202124", style=dashed, arrowhead=tee]; PhaR -> PhaR [label="autorepresses", color="#202124", style=dashed, arrowhead=tee]; ExcessCarbon -> phaCAB [label="induces expression", color="#202124"]; phaCAB -> PHAGranules [label="synthesizes", color="#202124"]; PhaR -> PHAGranules [label="binds to", color="#202124", dir=both, arrowtail=none, arrowhead=none, style=dotted]; PHAGranules -> PhaR [label="sequestration", color="#202124", style=dashed, arrowhead=tee]; }

Caption: Simplified regulatory circuit of PHA synthesis.Experimental Protocols

This section provides detailed methodologies for the extraction, quantification, and characterization of 3HV-containing polymers from microbial biomass.

Extraction of PHBV from Bacterial Cells

Several methods can be employed for the extraction of PHBV from microbial cells. The choice of method depends on the scale of extraction, the desired purity, and the available resources.

Protocol 1: Sodium Hypochlorite (B82951) Digestion

This method is rapid and effective for screening and small-scale extractions.

-

Harvest bacterial cells by centrifugation (e.g., 6000 rpm for 10 minutes).

-

Wash the cell pellet with saline solution and centrifuge again.

-

Resuspend the pellet in a sodium hypochlorite solution (e.g., 3-5% active chlorine). The volume depends on the amount of biomass.

-

Incubate the suspension at a controlled temperature (e.g., 25°C or 90°C) for a specific duration (e.g., 5 to 60 minutes).[19]

-

Centrifuge the mixture to pellet the released PHA granules.

-

Wash the pellet with distilled water, followed by washes with alcohols (e.g., ethanol, methanol) to remove residual hypochlorite and lipids.

-

Dry the purified PHA pellet in an oven at a moderate temperature (e.g., 45-60°C) until a constant weight is achieved.[19][20]

Protocol 2: Solvent Extraction

This method is suitable for obtaining high-purity polymer for detailed characterization.

-

Harvest and lyophilize the bacterial biomass.

-

Transfer a known weight of the dried biomass to a reflux apparatus.

-

Add a suitable solvent, such as chloroform (B151607) or dimethyl carbonate.[19][21]

-

Heat the mixture to the boiling point of the solvent and reflux for a defined period (e.g., 1-4 hours).[21]

-

After extraction, filter the hot solution to remove cell debris.

-

Precipitate the polymer from the filtrate by adding a non-solvent, such as cold methanol (B129727) or ethanol.

-

Collect the precipitated polymer by filtration or centrifugation.

-

Wash the polymer with the non-solvent and dry it under vacuum.

Diagram of a General PHBV Extraction Workflow

// Nodes start [label="Bacterial Culture", shape=ellipse, fillcolor="#F1F3F4", fontcolor="#202124"]; harvest [label="Harvest Cells\n(Centrifugation)", fillcolor="#4285F4", fontcolor="#FFFFFF"]; wash [label="Wash and Dry Biomass", fillcolor="#4285F4", fontcolor="#FFFFFF"]; extraction_choice [label="Extraction Method", shape=diamond, fillcolor="#FBBC05", fontcolor="#202124"]; hypochlorite [label="Sodium Hypochlorite\nDigestion", fillcolor="#EA4335", fontcolor="#FFFFFF"]; solvent [label="Solvent Extraction\n(e.g., Chloroform)", fillcolor="#EA4335", fontcolor="#FFFFFF"]; recover_hypo [label="Recover & Wash Granules", fillcolor="#34A853", fontcolor="#FFFFFF"]; recover_solvent [label="Filter & Precipitate Polymer", fillcolor="#34A853", fontcolor="#FFFFFF"]; dry [label="Dry Purified PHBV", fillcolor="#34A853", fontcolor="#FFFFFF"]; end [label="Purified PHBV", shape=ellipse, fillcolor="#F1F3F4", fontcolor="#202124"];

// Edges start -> harvest [color="#5F6368"]; harvest -> wash [color="#5F6368"]; wash -> extraction_choice [color="#5F6368"]; extraction_choice -> hypochlorite [label=" Digestion", color="#5F6368"]; extraction_choice -> solvent [label=" Solvent", color="#5F6368"]; hypochlorite -> recover_hypo [color="#5F6368"]; solvent -> recover_solvent [color="#5F6368"]; recover_hypo -> dry [color="#5F6368"]; recover_solvent -> dry [color="#5F6368"]; dry -> end [color="#5F6368"]; }

Caption: General workflow for the extraction of PHBV from microbial biomass.Quantification and Characterization of PHBV

Protocol 3: Gas Chromatography-Mass Spectrometry (GC-MS) for Monomer Composition

This is the standard method for determining the molar fractions of 3HB and 3HV in the copolymer.

-

Accurately weigh about 5-10 mg of dry polymer or lyophilized cells into a screw-capped glass tube.

-

Add 2 mL of acidified methanol (e.g., 3% v/v H₂SO₄) and 2 mL of chloroform.

-

Seal the tube and heat at 100°C for 3-4 hours to perform methanolysis.

-

Cool the tube to room temperature. Add 1 mL of distilled water and vortex vigorously for 1 minute.

-

Allow the phases to separate. The lower chloroform phase contains the methyl esters of the hydroxyalkanoates.

-

Carefully transfer the chloroform phase to a new vial.

-

Analyze the sample by GC-MS. The methyl esters of 3-hydroxybutyrate and this compound will have distinct retention times and mass spectra, allowing for their identification and quantification.

-

Use standard curves of pure methyl-3-hydroxybutyrate and methyl-3-hydroxyvalerate to accurately determine the concentration and molar ratio of the monomers.

Protocol 4: Nuclear Magnetic Resonance (NMR) Spectroscopy for Structural Analysis

¹H and ¹³C NMR are powerful techniques to confirm the chemical structure of the polymer.

-

Dissolve 5-10 mg of the purified PHBV in a suitable deuterated solvent, typically deuterated chloroform (CDCl₃).

-

Transfer the solution to an NMR tube.

-

Acquire ¹H and ¹³C NMR spectra on a high-field NMR spectrometer.

-

In the ¹H NMR spectrum of PHBV, characteristic peaks for the 3HB and 3HV units will be observed. The relative integrals of these peaks can be used to calculate the molar composition of the copolymer.[22][23]

-

The ¹³C NMR spectrum provides detailed information about the carbon backbone and can be used to study the sequence distribution of the monomers (e.g., random or blocky).[24]

Conclusion

The natural production of this compound by a diverse range of microorganisms represents a significant area of research with implications for the sustainable production of biodegradable plastics. This guide has provided a comprehensive overview of the microorganisms involved, the underlying metabolic and regulatory pathways, and detailed experimental protocols for the study of 3HV-containing polymers. The presented data and methodologies offer a valuable resource for researchers and professionals aiming to harness the metabolic potential of these microorganisms for the development of novel biomaterials and therapeutic applications. Further research into the genetic regulation and metabolic engineering of these natural producers will undoubtedly pave the way for more efficient and economically viable PHBV production processes.

References

- 1. Production of Poly(3-hydroxybutyrate- co-3-hydroxyvalerate) (PHBV) by Haloferax mediterranei Using Candy Industry Waste as Raw Materials - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. Biosynthesis of chiral this compound from single propionate-unrelated carbon sources in metabolically engineered E. coli - PMC [pmc.ncbi.nlm.nih.gov]

- 3. Rhodococcus aetherivorans IAR1, a new bacterial strain synthesizing poly(3-hydroxybutyrate-co-3-hydroxyvalerate) from toluene - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. Production of triacylglycerol and poly(3-hydroxybutyrate-co-3-hydroxyvalerate) by the toluene-degrading bacterium Rhodococcus aetherivorans IAR1 - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. Enhanced production of poly(3-hydroxybutyrate-co-3-hydroxyvalerate) copolymer by endophytic Bacillus cereus RCL 02 utilizing sugarcane molasses as sole source of carbon: a statistical optimization approach - PubMed [pubmed.ncbi.nlm.nih.gov]

- 6. researchgate.net [researchgate.net]

- 7. Biosynthesis of poly(3-hydroxybutyrate-co-3-hydroxyvalerate) (PHBV) in Bacillus aryabhattai and cytotoxicity evaluation of PHBV/poly(ethylene glycol) blends - PMC [pmc.ncbi.nlm.nih.gov]

- 8. Biosynthesis of poly(3-hydroxybutyrate- co-3-hydroxyvalerate) (PHBV) in Bacillus aryabhattai and cytotoxicity evaluation of PHBV/poly(ethylene glycol) blends - PubMed [pubmed.ncbi.nlm.nih.gov]

- 9. Enhanced production of poly(3-hydroxybutyrate-co-3-hydroxyvalerate) copolymer by endophytic Bacillus cereus RCL 02 utilizing sugarcane molasses as sole source of carbon: a statistical optimization approach - PMC [pmc.ncbi.nlm.nih.gov]

- 10. An updated overview on the regulatory circuits of polyhydroxyalkanoates synthesis - PMC [pmc.ncbi.nlm.nih.gov]

- 11. mdpi.com [mdpi.com]

- 12. Production of Poly(3-hydroxybutyrate-co-3-hydroxyvalerate) (PHBV) by Haloferax mediterranei Using Candy Industry Waste … [ouci.dntb.gov.ua]

- 13. researchgate.net [researchgate.net]

- 14. Polyhydroxybutyrate production by recombinant Escherichia coli based on genes related to synthesis pathway of PHB from Massilia sp. UMI-21 - PMC [pmc.ncbi.nlm.nih.gov]

- 15. Biotechnology of Rhodococcus for the production of valuable compounds - PMC [pmc.ncbi.nlm.nih.gov]

- 16. Metabolic Engineering of a Novel Propionate-Independent Pathway for the Production of Poly(3-Hydroxybutyrate-co-3-Hydroxyvalerate) in Recombinant Salmonella enterica Serovar Typhimurium - PMC [pmc.ncbi.nlm.nih.gov]

- 17. Regulation of Polyhydroxybutyrate Synthesis in the Soil Bacterium Bradyrhizobium diazoefficiens - PMC [pmc.ncbi.nlm.nih.gov]

- 18. academic.oup.com [academic.oup.com]

- 19. mdpi.com [mdpi.com]

- 20. nopr.niscpr.res.in [nopr.niscpr.res.in]

- 21. Optimization of Green Extraction and Purification of PHA Produced by Mixed Microbial Cultures from Sludge | MDPI [mdpi.com]

- 22. researchgate.net [researchgate.net]

- 23. researchgate.net [researchgate.net]

- 24. mdpi.com [mdpi.com]

The 3-Hydroxyvalerate Monomer: A Comprehensive Technical Guide

An In-depth Exploration of its Discovery, History, Synthesis, and Characterization for Researchers, Scientists, and Drug Development Professionals.

Introduction

3-Hydroxyvalerate (3HV), also known as 3-hydroxypentanoate, is a five-carbon short-chain hydroxy fatty acid. While it can exist as a standalone monomer, its primary significance in the scientific and industrial landscape lies in its role as a comonomer in the production of poly(3-hydroxybutyrate-co-3-hydroxyvalerate) (PHBV). This biodegradable and biocompatible polyester (B1180765) has garnered considerable attention as a sustainable alternative to conventional petroleum-based plastics, with promising applications in drug delivery and tissue engineering.[1][2][3] This technical guide provides a comprehensive overview of the this compound monomer, from its historical discovery to detailed experimental protocols for its synthesis and characterization.

Discovery and History

The history of the this compound monomer is intrinsically linked to the discovery and development of polyhydroxyalkanoates (PHAs). The first known PHA, poly(3-hydroxybutyrate) (PHB), was discovered in 1926 by the French researcher Maurice Lemoigne while studying the bacterium Bacillus megaterium.[4][5][6][7][8] Lemoigne observed that under nutrient-limiting conditions, these bacteria accumulate intracellular granules of this polymer as a carbon and energy storage material.[4][7]

The incorporation of this compound as a comonomer to create PHBV was a significant advancement, leading to the first commercial PHA product, 'Biopol,' manufactured by Imperial Chemical Industries (ICI) in 1983.[3] This development was crucial as the inclusion of 3HV units into the PHB polymer chain disrupts its crystalline structure, resulting in a more flexible and processable material.[2] The biosynthesis of PHBV involves two parallel pathways where acetyl-CoA is the precursor for the 3-hydroxybutyrate (B1226725) (3HB) monomer, and the condensation of acetyl-CoA and propionyl-CoA leads to the formation of the this compound monomer.[1]

While the biological production of 3HV is tied to PHBV, the chemical synthesis of β-hydroxy acids has a longer history. The Reformatsky reaction, discovered by Sergey Nikolaevich Reformatsky in 1887, provided a method for the synthesis of β-hydroxy esters by reacting an α-halo ester with a carbonyl compound in the presence of metallic zinc.[9][10] This reaction remains a viable method for the chemical synthesis of this compound and its esters.

Physicochemical Properties of 3-Hydroxyvaleric Acid

The physical and chemical properties of 3-hydroxyvaleric acid are crucial for its handling, characterization, and application. A summary of these properties is presented in the table below.

| Property | Value | Reference |

| Chemical Formula | C₅H₁₀O₃ | [7] |

| Molecular Weight | 118.13 g/mol | [7] |

| Appearance | Solid or liquid | [11] |

| Melting Point | 43-44 °C | [4] |

| Boiling Point | 253.3 °C at 760 mmHg | [4] |

| Density | 1.14 g/cm³ | [4] |

| Solubility in water | 784.8 g/L (estimated) | [8] |

| Flash Point | 121.2 °C | [4] |

| Refractive Index | 1.458 | [4] |

| Vapor Pressure | 0.00285 mmHg at 25°C | [4] |

Biosynthesis of this compound

In microorganisms, this compound is synthesized as a precursor for PHBV production. The biosynthetic pathway involves the condensation of acetyl-CoA and propionyl-CoA. Propionyl-CoA can be generated from various metabolic pathways, including the metabolism of odd-chain fatty acids or certain amino acids. The key enzymatic steps are catalyzed by β-ketothiolase, acetoacetyl-CoA reductase, and PHA synthase.

Experimental Protocols

This section provides detailed protocols for the chemical synthesis of a this compound derivative and for the isolation and analysis of the this compound monomer from PHBV.

Chemical Synthesis: Ethyl this compound via Reformatsky Reaction

This protocol describes the synthesis of ethyl this compound from propionaldehyde (B47417) and ethyl bromoacetate (B1195939) using the Reformatsky reaction.

Materials:

-

Zinc dust, activated

-

Anhydrous diethyl ether or tetrahydrofuran (B95107) (THF)

-

Iodine (a small crystal)

-

Propionaldehyde

-

Ethyl bromoacetate

-

10% Sulfuric acid (H₂SO₄)

-

Saturated sodium bicarbonate solution (NaHCO₃)

-

Saturated sodium chloride solution (brine)

-

Anhydrous magnesium sulfate (B86663) (MgSO₄)

Procedure:

-

Activation of Zinc: In a flame-dried, three-necked round-bottom flask equipped with a reflux condenser, a dropping funnel, and a mechanical stirrer, add activated zinc dust. Add a small crystal of iodine to further activate the zinc surface.

-

Reaction Setup: Add anhydrous diethyl ether or THF to the flask to cover the zinc.

-

Initiation: In the dropping funnel, prepare a mixture of propionaldehyde and ethyl bromoacetate in anhydrous ether or THF. Add a small portion of this mixture to the zinc suspension and warm the flask gently to initiate the reaction, which is indicated by the disappearance of the iodine color and the start of gentle reflux.

-

Addition of Reactants: Once the reaction has started, add the remaining aldehyde-ester mixture dropwise at a rate that maintains a gentle reflux.

-

Reaction Completion: After the addition is complete, continue to stir and reflux the mixture for an additional 30-60 minutes to ensure the reaction goes to completion.

-

Hydrolysis: Cool the reaction mixture in an ice bath and slowly add 10% sulfuric acid with vigorous stirring to hydrolyze the organozinc complex and dissolve any unreacted zinc.

-

Extraction: Transfer the mixture to a separatory funnel. Separate the organic layer. Wash the organic layer sequentially with water, saturated sodium bicarbonate solution, and brine.

-

Drying and Evaporation: Dry the organic layer over anhydrous magnesium sulfate, filter, and remove the solvent by rotary evaporation.

-

Purification: Purify the crude ethyl this compound by vacuum distillation.

Isolation and Analysis: this compound Methyl Ester from PHBV via Acidic Methanolysis

This protocol describes the depolymerization of PHBV to its constituent methyl esters, including methyl this compound, for analysis by gas chromatography-mass spectrometry (GC-MS).[12]

Materials:

-

PHBV sample (lyophilized cells or purified polymer)

-

Methanol (B129727) containing 3% (v/v) sulfuric acid

-

Internal standard (e.g., benzoic acid in methanol)

-

Distilled water

-

Anhydrous sodium sulfate

Procedure:

-

Sample Preparation: Weigh approximately 10-20 mg of the dry PHBV sample into a screw-capped glass tube.

-

Methanolysis: Add 2 mL of chloroform and 2 mL of methanol containing 3% sulfuric acid to the tube. If using an internal standard, add a known amount at this stage.

-

Reaction: Tightly cap the tube and heat it at 100°C for 3.5 hours in a heating block or oven.

-

Extraction: Cool the tube to room temperature. Add 1 mL of distilled water and vortex vigorously for 1 minute. Centrifuge the tube to separate the phases.

-

Sample Collection: Carefully transfer the lower chloroform layer, which contains the methyl esters, to a new vial.

-

Drying: Add a small amount of anhydrous sodium sulfate to the chloroform extract to remove any residual water.

-

GC-MS Analysis: Analyze the resulting solution by gas chromatography-mass spectrometry to identify and quantify the methyl this compound.[1]

GC-MS Conditions (Example):

-

Column: A suitable capillary column for fatty acid methyl ester analysis (e.g., DB-WAX).

-

Injector Temperature: 250°C.

-

Oven Program: Start at 80°C, hold for 2 minutes, then ramp to 220°C at a rate of 10°C/min, and hold for 5 minutes.

-

Carrier Gas: Helium.

-

Detector: Mass spectrometer operating in electron ionization (EI) mode.

Characterization of this compound

The primary methods for the characterization of the this compound monomer and its derivatives are Nuclear Magnetic Resonance (NMR) spectroscopy and Mass Spectrometry (MS), typically coupled with Gas Chromatography (GC).

Nuclear Magnetic Resonance (NMR) Spectroscopy:

-

¹H NMR: Provides information about the proton environment in the molecule. Key signals for a this compound derivative would include a triplet for the terminal methyl group, a multiplet for the adjacent methylene (B1212753) group, a multiplet for the methine proton attached to the hydroxyl group, and signals corresponding to the ester or carboxylic acid group.

-

¹³C NMR: Shows the different carbon environments. For this compound, distinct peaks would be observed for the carbonyl carbon, the carbon bearing the hydroxyl group, and the aliphatic carbons.

Gas Chromatography-Mass Spectrometry (GC-MS): GC-MS is a powerful technique for the separation and identification of volatile compounds. After derivatization (e.g., methylation via acidic methanolysis), the resulting methyl this compound can be separated by GC and identified by its characteristic mass spectrum. The fragmentation pattern in the mass spectrum provides a unique fingerprint for the molecule.

Applications in Drug Development

The biocompatibility and biodegradability of PHBV make it an attractive material for various applications in the pharmaceutical and biomedical fields. The this compound monomer content plays a crucial role in tuning the properties of the polymer for specific applications.

-

Controlled Drug Release: PHBV can be formulated into microspheres, nanoparticles, and implants for the controlled and sustained release of drugs. The degradation rate of PHBV, which can be modulated by the 3HV content, influences the drug release profile.[1]

-

Tissue Engineering: PHBV is used to create scaffolds for tissue regeneration. Its mechanical properties, which are influenced by the 3HV ratio, can be tailored to match those of the target tissue.[1][2]

Conclusion

The this compound monomer, while historically linked to the development of the biopolymer PHBV, is a significant chemical entity in its own right. Its incorporation into PHB revolutionized the field of bioplastics by creating a more versatile and processable material. Understanding the discovery, synthesis, and characterization of the 3HV monomer is essential for researchers and professionals working in materials science, biotechnology, and drug development. The detailed protocols and data presented in this guide provide a solid foundation for further research and application of this valuable bio-based building block.

References

- 1. Biosynthesis of poly(3-hydroxybutyrate-co-3-hydroxyvalerate) (PHBV) in Bacillus aryabhattai and cytotoxicity evaluation of PHBV/poly(ethylene glycol) blends - PMC [pmc.ncbi.nlm.nih.gov]

- 2. mdpi.com [mdpi.com]

- 3. PHBV - Wikipedia [en.wikipedia.org]

- 4. dev.nsta.org [dev.nsta.org]

- 5. PHA’s (Poly Hydroxy Alkanoates) - Sirius Consultancy International B.V. [sirius-consultancy.com]

- 6. pagev.org [pagev.org]

- 7. plasticstoday.com [plasticstoday.com]

- 8. aocs.org [aocs.org]

- 9. Reformatsky Reaction | Thermo Fisher Scientific - US [thermofisher.com]

- 10. scribd.com [scribd.com]

- 11. benchchem.com [benchchem.com]

- 12. mdpi.com [mdpi.com]

3-Hydroxyvalerate as a precursor for biopolymer synthesis

An In-depth Technical Guide to 3-Hydroxyvalerate as a Precursor for Biopolymer Synthesis

For Researchers, Scientists, and Drug Development Professionals

Abstract

This compound (3HV) is a critical precursor for the microbial synthesis of the biodegradable and biocompatible copolymer poly(3-hydroxybutyrate-co-3-hydroxyvalerate) (PHBV). The incorporation of 3HV monomers into the poly(3-hydroxybutyrate) (PHB) polymer chain significantly improves its material properties, reducing crystallinity and brittleness, thereby expanding its applicability in fields ranging from packaging to advanced biomedical devices. This technical guide provides a comprehensive overview of the biosynthesis of 3HV, metabolic engineering strategies for enhanced production, detailed experimental protocols for cultivation, extraction, and analysis, and a summary of the impact of 3HV content on the final properties of PHBV.

Introduction to this compound and PHBV

Polyhydroxyalkanoates (PHAs) are a class of biopolyesters produced by various microorganisms as intracellular carbon and energy storage compounds.[1] Among these, poly(3-hydroxybutyrate-co-3-hydroxyvalerate) (PHBV) has garnered significant attention due to its enhanced mechanical properties compared to the more common poly(3-hydroxybutyrate) (PHB).[2] PHB is often brittle and has a narrow processing window due to its high crystallinity. The incorporation of this compound (3HV) monomers disrupts the crystalline structure of the polymer, resulting in a more flexible, tougher, and more easily processable material.[2][3] The properties of PHBV can be tailored by controlling the molar fraction of the 3HV component, making it a versatile biopolymer for a wide range of applications, including drug delivery systems, surgical sutures, and tissue engineering scaffolds.[4][5]

Biosynthesis of this compound and its Incorporation into PHBV

The biosynthesis of the 3HV monomer unit in PHBV typically relies on the intracellular availability of propionyl-CoA.[6] This precursor can be generated from various metabolic pathways depending on the microorganism and the available carbon sources.

Pathways from Common Carbon Sources

In many native and engineered microorganisms, propionyl-CoA can be synthesized from common, inexpensive carbon sources like glucose or glycerol.[7] This often involves redirecting metabolic flux from central carbon metabolism. One notable strategy in engineered Escherichia coli is the activation of the "sleeping beauty mutase" (Sbm) pathway, which enables the conversion of succinyl-CoA, an intermediate of the tricarboxylic acid (TCA) cycle, into propionyl-CoA.[7] Another approach involves the citramalate (B1227619) pathway to produce 2-ketobutyrate, which is then converted to propionyl-CoA.[8]

Pathways from Odd-Chain Fatty Acids

A more direct route to propionyl-CoA is through the β-oxidation of odd-numbered fatty acids such as propionate (B1217596), valerate, or longer-chain fatty acids.[4][9] When microorganisms are fed these substrates, the β-oxidation pathway naturally yields propionyl-CoA and acetyl-CoA, which are the direct precursors for 3HV and 3HB synthesis, respectively.[9]

The general biosynthetic pathway for PHBV involves two parallel routes:

-

3-Hydroxybutyrate (3HB) synthesis: Two molecules of acetyl-CoA are condensed to form acetoacetyl-CoA, which is then reduced to (R)-3-hydroxybutyryl-CoA.[4]

-

This compound (3HV) synthesis: One molecule of acetyl-CoA and one molecule of propionyl-CoA are condensed to form 3-ketovaleryl-CoA, followed by reduction to (R)-3-hydroxyvaleryl-CoA.[6]

Finally, the PHA synthase enzyme polymerizes both (R)-3-hydroxybutyryl-CoA and (R)-3-hydroxyvaleryl-CoA into the PHBV copolymer.[10]

Figure 1: General biosynthetic pathway of PHBV from various carbon sources.

Production of PHBV with Varying 3HV Content

The molar percentage of 3HV in the PHBV copolymer is a critical determinant of its properties and can be controlled through fermentation strategies.

Microbial Strains

Several microorganisms are known to produce PHBV, including:

-

Cupriavidus necator (formerly Ralstonia eutropha): A well-studied bacterium capable of accumulating high levels of PHBV, often from glucose and a co-substrate like propionate or valerate.[9][11]

-

Bacillus spp. : Certain species like Bacillus aryabhattai can produce PHBV when supplemented with propionic acid.[4]

-

Engineered Escherichia coli : Metabolically engineered strains of E. coli have been developed to produce PHBV from single, unrelated carbon sources like glucose, which can simplify fermentation processes.[6][8]

-

Haloferax mediterranei : An extremophilic archaeon that can produce PHBV with low endotoxin (B1171834) levels, making it particularly suitable for biomedical applications.[5]

Fermentation Strategies

Both batch and fed-batch cultivation methods are employed for PHBV production. Fed-batch strategies are often preferred for achieving high cell densities and high polymer yields.[12] The concentration of the 3HV precursor (e.g., propionic acid) in the feed is a key parameter to control the 3HV content in the final polymer.[12]

Quantitative Data on PHBV Production and Properties

The following tables summarize key quantitative data from various studies on PHBV production and the influence of 3HV content on its properties.

Table 1: PHBV Production in Various Microorganisms

| Microorganism | Carbon Source(s) | 3HV Content (mol%) | PHBV Titer (g/L) | PHBV Content (wt% of CDM) | Reference |

| Bacillus aryabhattai PHB10 | Glucose, Propionic Acid | Not specified | 2.8 | 71.15 | [4] |

| Engineered E. coli XL1-blue | Glucose | 2.3 - 5.5 | Not specified | 61.7 | |

| Recombinant E. coli | Glucose, Propionic Acid | 10.6 | 158.8 | 78.2 | [12] |

| Engineered Cupriavidus necator | Glucose | 26.0 | 91.1 | 68.6 | [11] |

| Cupriavidus necator | Mixture of odd-numbered carboxylic acids | >12 | Not specified | Not specified | [9] |

Table 2: Influence of 3HV Content on PHBV Thermal and Mechanical Properties

| 3HV Content (mol%) | Melting Temp. (Tm, °C) | Glass Transition Temp. (Tg, °C) | Tensile Strength (MPa) | Elongation at Break (%) | Reference |

| 3 | 175 | Not specified | 30 | 7 | [3][13] |

| 16-24 | 126.1 - 170.1 | -7.4 to -0.7 | Varies inversely with 3HV | Not specified | [2] |

| 18 | Not specified | Not specified | 20-21 | 11-12 | [3][13] |

| 20 | 123 | -6.3 | Not specified | ~180 | [14] |

| 28 | 100 | Not specified | Not specified | 120 | [3][13] |

Experimental Protocols

Cultivation for PHBV Production (Example: Bacillus aryabhattai)[4]

-

Medium Preparation: A basal medium containing peptone (1.5 g/L), yeast extract (1.5 g/L), Na₂HPO₄ (1 g/L), and MgSO₄·7H₂O (0.2 g/L) is prepared. This is supplemented with glucose (20 g/L) and propionic acid (10 mM). The pH is adjusted to 7.0.

-

Inoculation and Incubation: The medium is inoculated with a 1% (v/v) seed culture. Incubation is carried out in a rotary shaker at 31°C and 180 rpm for 48 hours.

-

Cell Harvesting: Cells are harvested by centrifugation.

Figure 2: General workflow for PHBV production via batch cultivation.

Extraction and Purification of PHBV

Several methods can be used to extract PHBV from microbial biomass.[15]

Solvent Extraction:

-

Lyophilize the harvested cells to obtain dry cell mass.

-

Extract the polymer using a suitable solvent such as chloroform (B151607) in a Soxhlet extractor for several hours.[2]

-

Precipitate the polymer by adding a non-solvent like cold methanol (B129727) or ethanol.

-

Recover the purified PHBV by filtration and dry under vacuum.

Enzymatic Digestion: [16]

-

Resuspend the cell pellet in a buffer solution.

-

Add enzymes such as lysozyme (B549824) and proteases (e.g., bromelain, trypsin) to digest the non-PHA cellular material.

-

Incubate under optimal conditions for the enzymes (e.g., specific pH and temperature).

-

Separate the released PHBV granules by centrifugation.

-

Wash the granules multiple times with water and dry.

Quantification and Characterization of PHBV

Gas Chromatography-Mass Spectrometry (GC-MS) for Monomer Composition: [17]

-

Lyophilize approximately 10 mg of purified PHBV.

-

Subject the sample to methanolysis by adding chloroform, methanol, and sulfuric acid. Benzoic acid can be used as an internal standard.

-

Heat the mixture at 100°C for 140 minutes.

-

After cooling, add distilled water and vortex to separate the phases.

-

Analyze the chloroform phase containing the methyl esters of the hydroxyalkanoates by GC-MS to determine the relative amounts of 3HB and 3HV.

Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H and ¹³C-NMR spectroscopy can be used to confirm the chemical structure of the PHBV copolymer and the random distribution of 3HB and 3HV units.[2][17]

High-Performance Liquid Chromatography (HPLC): An alternative method for quantifying monomer composition involves alkaline hydrolysis of the polymer to crotonic acid (from 3HB) and 2-pentenoic acid (from 3HV), which can then be quantified by HPLC.[18]

Regulatory Mechanisms of PHA Synthesis

The synthesis of PHAs, including PHBV, is a regulated process. In many bacteria, PHA accumulation is triggered by nutrient limitation (e.g., nitrogen, phosphorus) in the presence of excess carbon.[1] The regulation occurs at both the enzymatic and transcriptional levels.

-

Enzymatic Regulation: The activity of key enzymes like β-ketothiolase can be inhibited by Coenzyme A (CoA), linking PHA synthesis to the overall metabolic state of the cell.[1][19]

-

Transcriptional Regulation: The expression of the pha genes, which encode the enzymes for PHA synthesis, is often controlled by regulatory proteins. For instance, PhaR is a DNA-binding protein that regulates the expression of phasin (B1169946) (PhaP) proteins, which are associated with PHA granules.[19]

Figure 3: Simplified logical flow of PHA synthesis regulation.

Conclusion

This compound is a key building block that transforms the properties of PHB, creating the more versatile and processable biopolymer, PHBV. Through metabolic engineering and controlled fermentation conditions, the 3HV content of PHBV can be precisely tailored to meet the demands of various applications, particularly in the biomedical field. The detailed protocols and quantitative data presented in this guide offer a valuable resource for researchers and professionals working on the development and application of these sustainable biopolymers. Further research into optimizing precursor supply from inexpensive and renewable feedstocks will continue to enhance the economic viability and widespread adoption of PHBV.

References

- 1. Polyhydroxyalkanoates (Phas), Intracellular Pathways and Properties [cwejournal.org]

- 2. Effect of this compound Content on Thermal, Mechanical, and Rheological Properties of Poly(3-hydroxybutyrate-co-3-hydroxyvalerate) Biopolymers Produced from Fermented Dairy Manure | MDPI [mdpi.com]

- 3. pubs.acs.org [pubs.acs.org]

- 4. Biosynthesis of poly(3-hydroxybutyrate-co-3-hydroxyvalerate) (PHBV) in Bacillus aryabhattai and cytotoxicity evaluation of PHBV/poly(ethylene glycol) blends - PMC [pmc.ncbi.nlm.nih.gov]

- 5. Poly(3-Hydroxybutyrate-co-3-Hydroxyvalerate): Enhancement Strategies for Advanced Applications - PMC [pmc.ncbi.nlm.nih.gov]

- 6. Production in Escherichia coli of Poly(3-Hydroxybutyrate-co-3-Hydroxyvalerate) with Differing Monomer Compositions from Unrelated Carbon Sources - PMC [pmc.ncbi.nlm.nih.gov]

- 7. Heterologous production of this compound in engineered Escherichia coli - PubMed [pubmed.ncbi.nlm.nih.gov]

- 8. Metabolic engineering of Escherichia coli for biosynthesis of poly(3-hydroxybutyrate-co-3-hydroxyvalerate) from glucose - PubMed [pubmed.ncbi.nlm.nih.gov]

- 9. tandfonline.com [tandfonline.com]

- 10. researchgate.net [researchgate.net]

- 11. Engineering of Ralstonia eutropha for the production of poly(3-hydroxybutyrate-co-3-hydroxyvalerate) from glucose - PubMed [pubmed.ncbi.nlm.nih.gov]

- 12. High-Level Production of Poly(3-Hydroxybutyrate-co-3-Hydroxyvalerate) by Fed-Batch Culture of Recombinant Escherichia coli - PMC [pmc.ncbi.nlm.nih.gov]

- 13. Influence of the this compound Content on the Processability, Nucleating and Blending Ability of Poly(3-Hydroxybutyrate-co-3-hydroxyvalerate)-Based Materials - PMC [pmc.ncbi.nlm.nih.gov]

- 14. researchgate.net [researchgate.net]

- 15. researchgate.net [researchgate.net]

- 16. researchgate.net [researchgate.net]

- 17. mdpi.com [mdpi.com]

- 18. Quantification of the Monomer Compositions of Poly(3-hydroxybutyrate-co-3-hydroxyvalerate) and Poly(this compound) by Alkaline Hydrolysis and Using High-Performance Liquid Chromatography - PubMed [pubmed.ncbi.nlm.nih.gov]

- 19. An updated overview on the regulatory circuits of polyhydroxyalkanoates synthesis - PMC [pmc.ncbi.nlm.nih.gov]

An In-depth Technical Guide to the Synthesis of Poly(3-hydroxybutyrate-co-3-hydroxyvalerate) (PHBV)

For Researchers, Scientists, and Drug Development Professionals

Abstract

Poly(3-hydroxybutyrate-co-3-hydroxyvalerate) (PHBV) is a biodegradable and biocompatible polyester (B1180765) with significant potential in various fields, particularly in the biomedical and pharmaceutical industries for applications such as controlled drug delivery and tissue engineering.[1][2] Its properties can be tailored by adjusting the ratio of its two monomer units: 3-hydroxybutyrate (B1226725) (3HB) and 3-hydroxyvalerate (3HV).[3] An increase in the 3HV fraction generally leads to a decrease in crystallinity, melting point, and stiffness, resulting in a more flexible and processable material. This guide provides a comprehensive overview of the primary synthesis methods for PHBV, focusing on microbial fermentation, which is the most established and widely used approach. It also delves into enzymatic and chemical synthesis routes, offering detailed methodologies and quantitative data to aid researchers and professionals in the development and application of this versatile biopolymer.

Microbial Synthesis of PHBV

Microbial synthesis is the most common and economically viable method for large-scale PHBV production. It involves the cultivation of microorganisms that can naturally accumulate PHAs as intracellular energy and carbon storage granules under nutrient-limiting conditions with an excess carbon source.[3]

Key Microorganisms

A variety of bacteria have been identified and engineered for PHBV production. Some of the most prominent include:

-

Cupriavidus necator (formerly Ralstonia eutropha) : This is one of the most extensively studied and utilized bacteria for PHB and PHBV production due to its ability to accumulate large amounts of the polymer, often exceeding 80% of its cell dry weight.[4][5]

-

Bacillus species : Strains such as Bacillus aryabhattai and Bacillus megaterium have been shown to produce PHBV.[6][7]

-

Recombinant Escherichia coli : By introducing the PHBV biosynthesis genes from other bacteria, E. coli can be engineered to produce PHBV. This approach offers advantages in terms of rapid growth and well-established genetic tools for process optimization.[8][9][10]

-

Haloferax mediterranei : This haloarchaeon is notable for its ability to produce PHBV from inexpensive carbon sources, sometimes without the need for precursor substrates for the 3HV monomer.[11]

Biochemical Pathway

The biosynthesis of PHBV in bacteria proceeds via two main parallel pathways that supply the two different monomer precursors, (R)-3-hydroxybutyryl-CoA and (R)-3-hydroxyvaleryl-CoA, to the PHA synthase enzyme.

Experimental Protocol: Fed-Batch Production of PHBV using Cupriavidus necator

This protocol describes a general fed-batch fermentation process for high-cell-density cultivation and PHBV accumulation.

1. Inoculum Preparation:

- Prepare a seed culture by inoculating a single colony of C. necator into a flask containing a nutrient-rich medium (e.g., Tryptic Soy Broth or a defined mineral salt medium with a primary carbon source).

- Incubate at 30-37°C with shaking (e.g., 200 rpm) for 24-48 hours until the culture reaches the late exponential growth phase.[4]

2. Bioreactor Setup and Batch Phase:

- Prepare the main fermentation medium in a bioreactor. A typical mineral salt medium contains a primary carbon source (e.g., glucose or fructose), a nitrogen source (e.g., (NH₄)₂SO₄), phosphate (B84403) salts (e.g., KH₂PO₄, Na₂HPO₄), MgSO₄, and a trace element solution.[12]

- Inoculate the bioreactor with the seed culture (e.g., 5-10% v/v).

- Maintain the temperature at 30-37°C and pH at 6.5-7.5. The pH is often controlled by the automatic addition of an acid (e.g., H₂SO₄) and a base (e.g., NH₄OH, which also serves as a nitrogen source during the growth phase).[12]

- Control the dissolved oxygen (DO) level, typically above 20-40% of air saturation, by adjusting the agitation speed and airflow rate.

- Run in batch mode until the initial carbon source is nearly depleted, which is often indicated by a sharp increase in DO.

3. Fed-Batch Phase for Biomass Accumulation:

- Initiate feeding of a concentrated solution of the primary carbon source and nitrogen source to support further cell growth. The feeding rate can be controlled to maintain a desired specific growth rate (e.g., exponential feeding) or in response to a parameter like pH (pH-stat) or DO (DO-stat).[5][13]

- Continue this phase until a high cell density is achieved.

4. Fed-Batch Phase for PHBV Accumulation:

- Induce PHBV accumulation by creating a nutrient limitation, typically of nitrogen. This is achieved by stopping the nitrogen feed or switching to a nitrogen-free feeding solution.[12]

- Begin feeding a solution containing the primary carbon source (for 3HB units) and a precursor for the 3HV units (e.g., propionic acid, valeric acid, or levulinic acid).[14][15] The concentration of the precursor must be carefully controlled as it can be toxic to the cells at high levels.[16]

- Continue the fermentation for another 24-72 hours, monitoring cell growth and PHBV accumulation.

5. Harvest:

- Once the desired PHBV content is reached or carbon source consumption ceases, stop the fermentation.

- Harvest the bacterial biomass by centrifugation or filtration.

- Wash the cell pellet with water to remove residual medium components and then lyophilize or oven-dry the biomass.

Quantitative Data on Microbial PHBV Production

The yield and monomer composition of PHBV are highly dependent on the microbial strain, carbon sources, and fermentation strategy.

| Microorganism | Primary Carbon Source | 3HV Precursor | Fermentation Type | Biomass (g/L) | PHBV Content (% of CDW) | 3HV Content (mol%) | Reference |

| Cupriavidus necator | Sucrose | - (for PHB) | Fed-Batch | - | 64 | - | [4] |

| Cupriavidus necator | Fructose | Propanol, Beef Extract | Batch | - | - | 54.1 | [17] |

| Cupriavidus necator | Glucose | Levulinic Acid | Fed-Batch | - | 81.2 | - | [15] |

| Cupriavidus necator | Waste Rapeseed Oil | Propanol | Batch | - | - | 9 | [14] |

| Cupriavidus necator | Waste Rapeseed Oil | Valerate | Batch | - | - | 18 | [14] |

| Recombinant E. coli | Glucose | Propionate | Batch | - | 29.5 | 4.56 | [1] |

| Recombinant E. coli | Xylose | - (engineered pathway) | Batch | 3.04 | 11.1 | 17.5 | [16] |

| Bacillus aryabhattai | Glucose | Propionic Acid | Batch | 3.9 | 71.15 | - | [6] |

| Haloferax mediterranei | Silkworm Excrement | - (endogenous) | Batch | - | - | 16.37 | [11] |

CDW: Cell Dry Weight

Downstream Processing: Extraction and Purification of PHBV

After fermentation, the intracellular PHBV granules must be extracted from the biomass and purified.

Experimental Protocol: Solvent Extraction of PHBV

This protocol outlines a common laboratory-scale method for PHBV extraction.

1. Pre-treatment (Optional but recommended):

- Treat the dried biomass with a surfactant (e.g., sodium dodecyl sulfate (B86663) - SDS) and/or sodium hypochlorite (B82951) to aid in the digestion of non-PHBV cellular material.[18] This can improve the purity of the final product.

2. Solvent Extraction:

- Suspend the dried (or pre-treated) biomass in a suitable solvent. Halogenated solvents like chloroform and 1,2-dichloroethane (B1671644) are highly effective.[18][19] More environmentally friendly solvents like ethyl acetate, acetone, and dimethyl carbonate are also being investigated and used.[9]

- Stir the suspension at an elevated temperature (e.g., 30-100°C, depending on the solvent's boiling point) for several hours (e.g., 2-48 hours) to dissolve the PHBV.[18]

3. Separation of Cell Debris:

- Filter the mixture while hot to remove the insoluble cell debris. A vacuum filtration setup is typically used.

4. Precipitation of PHBV:

- Concentrate the filtrate containing the dissolved PHBV by evaporating some of the solvent.

- Add a non-solvent (or anti-solvent), such as cold methanol or ethanol, to the concentrated filtrate with stirring. This will cause the PHBV to precipitate out of the solution.[18] A volume ratio of non-solvent to solvent of 1:1 to 10:1 is common.

5. Washing and Drying:

- Collect the precipitated PHBV by filtration.

- Wash the PHBV precipitate with fresh non-solvent to remove any remaining impurities.

- Dry the purified PHBV in a vacuum oven at a moderate temperature (e.g., 40-60°C) until a constant weight is achieved.

Alternative Synthesis Routes

While microbial fermentation is the dominant method, enzymatic and chemical synthesis routes offer alternative approaches, particularly for producing PHBV with specific and well-defined structures.

Enzymatic Synthesis

In vitro enzymatic synthesis involves the use of purified PHA synthase to polymerize the activated monomer substrates, (R)-3-hydroxybutyryl-CoA (3HBCoA) and (R)-3-hydroxyvaleryl-CoA (3HVCoA), in a cell-free system.[20]

Methodology:

-

Enzyme Source: PHA synthase is typically produced recombinantly in E. coli and purified.

-

Monomer Preparation: The CoA-activated monomers are synthesized either chemically or enzymatically.[20]

-

Polymerization: The purified PHA synthase is incubated with a buffered aqueous solution containing the 3HBCoA and 3HVCoA monomers. The reaction proceeds at a controlled temperature and pH. By controlling the ratio of the two monomers in the reaction mixture, the composition of the resulting PHBV can be precisely controlled.[21] Block copolymers can also be synthesized by the sequential addition of the monomers.[11]

Chemical Synthesis

Chemical synthesis of PHBV is typically achieved through the ring-opening polymerization (ROP) of β-lactones, specifically β-butyrolactone and β-valerolactone.[3]

Methodology:

-

Monomers: β-butyrolactone and β-valerolactone are the cyclic ester monomers used.

-

Initiator/Catalyst: A variety of catalysts can be used, including tin-based compounds (e.g., cyclic tin alkoxides) and organocatalysts, which can influence the stereochemistry (tacticity) of the resulting polymer.[22][23][24]

-

Polymerization: The polymerization is typically carried out in a solvent-free (bulk) or solution state under controlled temperature and inert atmosphere to prevent side reactions. The initiator opens the lactone ring, and the polymer chain propagates by the sequential addition of monomer units.

Characterization of PHBV

Proper characterization is essential to confirm the synthesis of PHBV and to determine its properties.

-

Gas Chromatography-Mass Spectrometry (GC-MS): This is the standard method for determining the monomer composition of PHBV. The polymer is first subjected to methanolysis to convert the 3HB and 3HV units into their corresponding methyl esters. These volatile esters are then separated and quantified by GC, and their identity is confirmed by MS.[6][25][26]

-

Nuclear Magnetic Resonance (NMR) Spectroscopy: Both ¹H and ¹³C NMR are powerful tools for elucidating the structure of PHBV. NMR can be used to confirm the presence of both 3HB and 3HV units, determine the monomer composition, and even provide information about the sequence distribution of the monomers (i.e., whether the copolymer is random, blocky, or alternating).[3][27][28][29]

Conclusion

The synthesis of PHBV is a well-established field, with microbial fermentation being the most mature and scalable technology. The choice of microbial strain, carbon sources, and fermentation strategy allows for the production of PHBV with a wide range of properties. Downstream processing remains a significant cost factor, and research into more efficient and environmentally friendly extraction and purification methods is ongoing. For applications requiring highly defined polymer structures, such as in advanced drug delivery systems, enzymatic and chemical synthesis routes offer precise control over the copolymer composition and architecture, albeit at a higher cost and lower production scale. This guide provides the foundational knowledge and methodologies for researchers and professionals to engage in the synthesis and application of this promising biopolymer.

References

- 1. Production in Escherichia coli of Poly(3-Hydroxybutyrate-co-3-Hydroxyvalerate) with Differing Monomer Compositions from Unrelated Carbon Sources - PMC [pmc.ncbi.nlm.nih.gov]

- 2. dr.ntu.edu.sg [dr.ntu.edu.sg]

- 3. mdpi.com [mdpi.com]

- 4. researchgate.net [researchgate.net]

- 5. A Review on Enhancing Cupriavidus necator Fermentation for Poly(3-hydroxybutyrate) (PHB) Production From Low-Cost Carbon Sources - PMC [pmc.ncbi.nlm.nih.gov]

- 6. Biosynthesis of poly(3-hydroxybutyrate-co-3-hydroxyvalerate) (PHBV) in Bacillus aryabhattai and cytotoxicity evaluation of PHBV/poly(ethylene glycol) blends - PMC [pmc.ncbi.nlm.nih.gov]

- 7. mdpi.com [mdpi.com]

- 8. Frontiers | Strategies for Poly(3-hydroxybutyrate) Production Using a Cold-Shock Promoter in Escherichia coli [frontiersin.org]

- 9. researchgate.net [researchgate.net]

- 10. Secretion of polyhydroxybutyrate in Escherichia coli using a synthetic biological engineering approach - PMC [pmc.ncbi.nlm.nih.gov]

- 11. In vitro polymerization and copolymerization of 3-hydroxypropionyl-CoA with the PHB synthase from Ralstonia eutropha - PubMed [pubmed.ncbi.nlm.nih.gov]

- 12. Improved fed-batch production of high-purity PHB (poly-3 hydroxy butyrate) by Cupriavidus necator (MTCC 1472) from sucrose-based cheap substrates under response surface-optimized conditions - PMC [pmc.ncbi.nlm.nih.gov]

- 13. Substrate-Flexible Two-Stage Fed-Batch Cultivations for the Production of the PHA Copolymer P(HB-co-HHx) With Cupriavidus necator Re2058/pCB113 - PMC [pmc.ncbi.nlm.nih.gov]

- 14. Frontiers | PHBV cycle of life using waste as a starting point: from production to recyclability [frontiersin.org]

- 15. Biosynthesis and Thermal Properties of PHBV Produced from Levulinic Acid by Ralstonia eutropha - PMC [pmc.ncbi.nlm.nih.gov]

- 16. journals.asm.org [journals.asm.org]

- 17. mdpi.com [mdpi.com]

- 18. Comparison of different solvents for extraction of polyhydroxybutyrate from Cupriavidus necator - PMC [pmc.ncbi.nlm.nih.gov]

- 19. patentimages.storage.googleapis.com [patentimages.storage.googleapis.com]

- 20. researchgate.net [researchgate.net]

- 21. Enzymatic synthesis of poly(3-hydroxybutyrate-co-4-hydroxybutyrate) with CoA recycling using polyhydroxyalkanoate synthase and acyl-CoA synthetase - PubMed [pubmed.ncbi.nlm.nih.gov]

- 22. Living ring-opening polymerization of β-butyrolactone initiated by mononuclear zirconium compounds containing sterically hindered N,O-chelate and anionic dimethylamide ligands - RSC Advances (RSC Publishing) [pubs.rsc.org]

- 23. Organocatalyzed ring-opening polymerization (ROP) of functional β-lactones: new insights into the ROP mechanism and poly(hydroxyalkanoate)s (PHAs) macromolecular structure - Polymer Chemistry (RSC Publishing) [pubs.rsc.org]

- 24. Collection - Controlled Ring-Opening Polymerization of βâButyrolactone Via Bifunctional Organoboron Catalysts - Macromolecules - Figshare [acs.figshare.com]

- 25. Rapid analysis of polyhydroxyalkanoate contents and its monomer compositions by pyrolysis-gas chromatography combined with mass spectrometry (Py-GC/MS) - PubMed [pubmed.ncbi.nlm.nih.gov]

- 26. researchgate.net [researchgate.net]

- 27. researchgate.net [researchgate.net]

- 28. NMR Analyses and Statistical Modeling of Biobased Polymer Microstructures—A Selected Review [mdpi.com]

- 29. researchgate.net [researchgate.net]

An In-depth Technical Guide to 3-Hydroxyvalerate: From Chemical Identity to Metabolic Significance

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of 3-hydroxyvalerate, a five-carbon ketone body with significant implications in metabolic research and clinical applications. This document details its chemical identifiers, physicochemical properties, metabolic pathways, and relevant experimental protocols, offering a valuable resource for professionals in drug development and scientific research.

Core Chemical Identifiers and Properties

This compound, also known as 3-hydroxypentanoate, is the conjugate base of 3-hydroxyvaleric acid. While the ion itself is not assigned a unique CAS number, its corresponding acid, 3-hydroxyvaleric acid, is identified by CAS Number 10237-77-1 .[1][2][3][4][5] The following tables summarize the key chemical identifiers and computed physicochemical properties for 3-hydroxyvaleric acid.

Table 1: Chemical Identifiers for 3-Hydroxyvaleric Acid

| Identifier Type | Value |

| CAS Number | 10237-77-1[1][2][4][5] |

| PubChem CID | 107802[2][4][6] |

| IUPAC Name | 3-Hydroxypentanoic acid[6] |

| Molecular Formula | C₅H₁₀O₃[2][6] |

| SMILES | CCC(CC(=O)O)O[2][6] |

| InChI | InChI=1S/C5H10O3/c1-2-4(6)3-5(7)8/h4,6H,2-3H2,1H3,(H,7,8)[2][6] |

| InChIKey | REKYPYSUBKSCAT-UHFFFAOYSA-N[6] |

Table 2: Physicochemical Properties of 3-Hydroxyvaleric Acid

| Property | Value |

| Molecular Weight | 118.13 g/mol [6] |

| XLogP3-AA | -0.3 |

| Hydrogen Bond Donor Count | 2 |

| Hydrogen Bond Acceptor Count | 3 |

| Rotatable Bond Count | 3 |

| Exact Mass | 118.062994177 g/mol [6] |

| Monoisotopic Mass | 118.062994177 g/mol [6] |

| Topological Polar Surface Area | 57.5 Ų[6] |

| Heavy Atom Count | 8 |

| Complexity | 79.7[6] |

Metabolic Significance and Pathways

This compound is a key metabolite in the context of anaplerosis, the process of replenishing intermediates of the tricarboxylic acid (TCA) cycle.[7][8] It is particularly relevant in the metabolism of odd-chain fatty acids and the clinical use of triheptanoin (B1683035).

Metabolism of Triheptanoin

Triheptanoin, a synthetic triglyceride containing three seven-carbon fatty acids (heptanoate), is used as a therapeutic agent for certain metabolic disorders.[9] Upon ingestion, it is hydrolyzed into glycerol (B35011) and heptanoate. Heptanoate is then metabolized in the liver, leading to the production of this compound (referred to as beta-hydroxypentanoate in some literature) and other ketone bodies.[9] Unlike the four-carbon ketone bodies derived from even-chain fatty acids, the five-carbon this compound can serve as an anaplerotic substrate.[7]

The metabolic pathway from triheptanoin to the replenishment of the TCA cycle is illustrated below.

Experimental Protocols

This section provides an overview of methodologies for the biosynthesis and analysis of this compound, compiled from various research sources.

Biosynthesis of this compound in Engineered E. coli

Metabolic engineering of Escherichia coli has enabled the production of chiral this compound from single, unrelated carbon sources like glucose or glycerol.[4][10][11] This approach avoids the need for expensive precursors such as propionate.

Workflow for Biosynthesis:

A typical biosynthetic pathway involves the condensation of acetyl-CoA and propionyl-CoA to form 3-ketovaleryl-CoA, which is then reduced to 3-hydroxyvaleryl-CoA.[4] The chirality of the final product can be controlled by using stereoselective reductases.[4][10]

Analytical Methods for Quantification

Accurate quantification of this compound in biological matrices is crucial for research and clinical studies. Gas chromatography-mass spectrometry (GC-MS) and liquid chromatography-tandem mass spectrometry (LC-MS/MS) are the most common analytical techniques employed.

1. Gas Chromatography-Mass Spectrometry (GC-MS) Protocol Outline:

This method is often used for the analysis of this compound as part of the compositional analysis of the biopolymer poly(3-hydroxybutyrate-co-3-hydroxyvalerate) (PHBV).[1][2][5] For the analysis of the free acid, a derivatization step is necessary to increase volatility.

-

Sample Preparation:

-

For PHBV analysis, lyophilized biomass is subjected to methanolysis in the presence of an acid catalyst (e.g., 3% v/v H₂SO₄ in methanol) and chloroform (B151607) at 100°C for several hours. This converts the this compound monomers into their methyl ester derivatives.[2]

-

For free this compound in plasma, a liquid-liquid extraction is performed, followed by derivatization (e.g., silylation with BSTFA) to create a volatile analyte.

-

-

GC-MS Analysis:

-

Column: A non-polar capillary column (e.g., HP-5 or equivalent) is typically used.

-

Carrier Gas: Helium at a constant flow rate.

-

Temperature Program: An initial temperature of around 40-70°C, ramped up to 200-280°C.

-

Detection: Mass spectrometry is used for detection and quantification, often in selected ion monitoring (SIM) mode for higher sensitivity and specificity.

-